![molecular formula C17H25NO5S B2470512 1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-2-(2-methoxyphenoxy)ethanone CAS No. 1797316-92-7](/img/structure/B2470512.png)
1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-2-(2-methoxyphenoxy)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-2-(2-methoxyphenoxy)ethanone is a chemical compound that has gained attention in scientific research due to its potential applications in medicine and biochemistry. This compound is also known as Boc-pyrrolidine-2-phenoxyacetone and is a derivative of pyrrolidine.
Scientific Research Applications
Chemical Synthesis and Catalysis
The application of tert-butylsulfonyl and pyrrolidinyl moieties, as seen in compounds related to 1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-2-(2-methoxyphenoxy)ethanone, is prevalent in the field of chemical synthesis and catalysis. Such compounds play a crucial role in the development of new synthetic routes and catalytic processes, facilitating the production of complex molecules with high efficiency and selectivity. For instance, the synthesis of 3-hydroxy-1H-pyrrole through flash vacuum pyrolysis of tert-butylsulfonyl-containing compounds showcases the utility of these groups in generating reactive intermediates for further chemical transformations (Hill et al., 2009). Additionally, sulfonated Schiff base copper(II) complexes, incorporating tert-butylsulfonyl analogues, have been identified as efficient and selective catalysts in alcohol oxidation, highlighting their importance in catalytic applications (Hazra et al., 2015).
Polymer Chemistry
In the realm of polymer chemistry, derivatives of this compound have contributed significantly to the development of new polymeric materials. These compounds are employed as monomers or initiators in polymerization reactions to create polymers with unique properties. For example, reactions of tert-butylsulfonyl-substituted compounds with trimethylaluminum have led to novel catalysts for "living" and "immortal" polymerization of epsilon-caprolactone, demonstrating the potential of these molecules in synthesizing polymers with controlled molecular weight and architecture (Hsueh et al., 2002).
Medicinal Chemistry
In medicinal chemistry, the structural features of this compound and its analogues are explored for the design and synthesis of bioactive molecules. Compounds possessing tert-butylsulfonyl and pyrrolidinyl groups have been investigated for their pharmacological activities, leading to the development of potential therapeutic agents. The synthesis and antiestrogenic activity of related compounds provide insights into the application of these moieties in creating drugs with specific biological actions (Jones et al., 1979).
Materials Science
The versatility of this compound derivatives extends to materials science, where they are utilized in the synthesis of advanced materials. These compounds serve as precursors or functional additives in the preparation of materials with desirable physical and chemical properties. The development of soluble, fluorescent poly(arylene ether)s and poly(arylene sulfone)s containing tert-butylsulfonyl and pyrrolidinyl segments exemplifies their application in creating materials with specific optical properties for potential use in electronic and photonic devices (Shaikh & Hay, 2002).
properties
IUPAC Name |
1-(3-tert-butylsulfonylpyrrolidin-1-yl)-2-(2-methoxyphenoxy)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO5S/c1-17(2,3)24(20,21)13-9-10-18(11-13)16(19)12-23-15-8-6-5-7-14(15)22-4/h5-8,13H,9-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNGMDMHOVHHLRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)C1CCN(C1)C(=O)COC2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.